7-Chloro-2-methylthiazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNBGVDKUJUKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116056-21-4 | |
| Record name | 7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Thiazolo 5,4 D Pyrimidines
De Novo Synthesis of the Thiazolo[5,4-d]pyrimidine (B3050601) Ring System
The foundational construction of the thiazolo[5,4-d]pyrimidine core can be achieved through several synthetic routes, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing pyrimidine (B1678525) or vice-versa.
Cyclization Reactions from Pyrimidine-Based Precursors
A prevalent strategy for the synthesis of the thiazolo[5,4-d]pyrimidine ring system involves the cyclization of appropriately substituted pyrimidine derivatives. This approach leverages the readily available and diverse chemistry of the pyrimidine ring to build the fused thiazole portion.
A key method for the construction of the thiazolo[5,4-d]pyrimidine scaffold involves the use of 5-aminopyrimidine (B1217817) derivatives. One such approach is the single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines from the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates. researchgate.net This reaction proceeds in good to excellent yields and is tolerant of a variety of functionalized isothiocyanates. researchgate.net Although not starting from a pre-formed 5-aminopyrimidine-4-thiol, this reaction likely proceeds through an in situ-formed thiourea (B124793) intermediate which then undergoes cyclization.
Another example involves the treatment of 2,4-dichloro-5-amino-6-methylpyrimidine with potassium thiocyanate (B1210189) (KSCN) in acetic acid at reflux, which yields 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine.
The synthesis of the thiazolo[5,4-d]pyrimidine ring can also be accomplished using pyrimidine precursors bearing dithiol or carboxamide functionalities. For instance, 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide reacts with acetic anhydride (B1165640) to form a thiazolopyrimidine derivative. scilit.com
A one-step synthesis of thiazolo[5,4-d]pyrimindine-2-thiol has been reported from 6-chloro-5-nitropyrimidine, sodium polysulfide, and carbon disulfide. researchgate.net This reaction showcases the formation of the thiazole ring fused to the pyrimidine core, likely through a dithiolate-type intermediate generated in situ.
Condensation Reactions in Thiazolo[5,4-d]pyrimidine Formation
Condensation reactions are a versatile tool in the synthesis of the thiazolo[5,4-d]pyrimidine system. These reactions typically involve the formation of the pyrimidine ring onto a pre-existing thiazole or the concurrent formation of both rings.
One notable method is the reaction of a pyrimidine derivative with chloroacetyl chloride under reflux conditions in dioxane to afford the fused thiazolo[5,4-d]pyrimidine. In a similar vein, fused thiazolo pyrimidine compounds can be synthesized by the reaction of a pyrimidine precursor with chloroacetic acid, acetic anhydride, acetic acid, and a corresponding aldehyde. researchgate.net
Furthermore, a three-component Biginelli condensation between acetylacetone (B45752), thiourea, and an aromatic aldehyde can be employed as an initial step to construct a 1,2,3,4-tetrahydropyrimidine-2-thione. This intermediate can then undergo S-alkylation followed by cyclization to form the thiazolo[3,2-a]pyrimidine ring system, a related but distinct isomer of the thiazolo[5,4-d]pyrimidine core. researchgate.net
Synthesis of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine
The specific synthesis of this compound typically involves the initial construction of a 2-methylthiazolo[5,4-d]pyrimidine precursor, followed by a direct chlorination step.
Direct Chlorination Techniques (e.g., using POCl₃, SOCl₂)
The conversion of a hydroxyl or oxo group at the 7-position of the 2-methylthiazolo[5,4-d]pyrimidine ring to a chloro group is a crucial step in the synthesis of the target compound. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃).
The precursor, 2-methylthiazolo[5,4-d]pyrimidin-7-ol (B11773274), can be synthesized and subsequently chlorinated. The chlorination is typically carried out by refluxing the 2-methylthiazolo[5,4-d]pyrimidin-7-ol with an excess of phosphorus oxychloride. scilit.com This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding this compound. In some cases, this chlorination can be performed under microwave irradiation, which can significantly reduce reaction times.
While phosphorus oxychloride is the most frequently cited reagent for this transformation, thionyl chloride (SOCl₂) is another common chlorinating agent for converting hydroxyl groups on heterocyclic systems to chlorides. commonorganicchemistry.com Although specific examples for the synthesis of this compound using SOCl₂ are not prevalent in the reviewed literature, its use in the chlorination of other hydroxypyrimidines and related heterocycles suggests it as a viable alternative. google.com The reaction with thionyl chloride can be carried out neat or in a suitable solvent, and often at reflux temperatures. commonorganicchemistry.com The choice between POCl₃ and SOCl₂ may depend on substrate compatibility, desired reaction conditions, and downstream purification strategies.
Below is a table summarizing the key synthetic reactions discussed:
| Section | Starting Material(s) | Reagent(s) | Product Type |
| 2.1.1.1 | 4,6-dichloro-5-aminopyrimidine, isothiocyanates | - | 2-amino-7-chlorothiazolo[5,4-d]pyrimidine |
| 2.1.1.1 | 2,4-dichloro-5-amino-6-methylpyrimidine | KSCN, Acetic Acid | 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine |
| 2.1.1.2 | 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide | Acetic Anhydride | Thiazolo[5,4-d]pyrimidine |
| 2.1.1.2 | 6-chloro-5-nitropyrimidine | Sodium polysulfide, Carbon disulfide | Thiazolo[5,4-d]pyrimindine-2-thiol |
| 2.1.2 | Pyrimidine derivative | Chloroacetyl chloride, Dioxane | Thiazolo[5,4-d]pyrimidine |
| 2.1.2 | Pyrimidine derivative | Chloroacetic acid, Acetic anhydride, Aldehyde | Thiazolo[5,4-d]pyrimidine |
| 2.2.1 | 2-methylthiazolo[5,4-d]pyrimidin-7-ol | POCl₃ | This compound |
| 2.2.1 | 2-methylthiazolo[5,4-d]pyrimidin-7-ol | SOCl₂ (potential) | This compound |
Optimized Synthetic Pathways and Precursor Identification
The synthesis of this compound involves multi-step chemical reactions starting from carefully selected precursors. Optimized pathways focus on achieving high yields and purity through strategic cyclization and chlorination steps. A common and effective strategy involves the construction of the pyrimidine ring first, followed by the annulation of the thiazole ring.
A representative synthetic approach begins with a substituted pyrimidine derivative. For instance, a 5-amino-pyrimidine-4,6-diol can serve as a key precursor. The synthesis proceeds through the formation of a thiazole ring, often by reaction with a suitable reagent to introduce the 2-methyl group, followed by a chlorination step to install the chloro group at the 7-position.
One established pathway involves reacting a 2-aminothiole precursor with an appropriate acyl chloride at high temperatures to yield the corresponding thiazolo[5,4-d]pyrimidine-5,7-diol derivative. nih.govmdpi.com This intermediate is then subjected to chlorination to produce the target 5,7-dichloro compound. nih.govmdpi.com A common and potent chlorinating agent used for this transformation is phosphorus oxychloride (POCl₃). nih.govscilit.com Subsequent selective reactions can then be performed if needed.
Another key precursor is 4,6-dichloro-5-aminopyrimidine, which is commercially available. nih.gov Reaction of this compound with methyl isothiocyanate can lead to the formation of the thiazolo[5,4-d]pyrimidine core in a single step, yielding a 2-amino-7-chlorothiazolo[5,4-d]pyrimidine derivative. nih.gov While this provides a rapid entry to the scaffold, modifications would be required to obtain the specific 2-methyl analogue.
A generalized optimized pathway for this compound is outlined below:
Formation of the Thiazolo[5,4-d]pyrimidine-5,7-diol: The synthesis can commence from 5-amino-2-methyl-pyrimidine-4,6-diol. This precursor undergoes cyclization with a thiocyclizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form 2-methylthiazolo[5,4-d]pyrimidine-5,7-diol.
Chlorination: The resulting diol intermediate is then chlorinated. This is a critical step, typically achieved by refluxing the compound with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine.
Selective Monodechlorination/Amination: To obtain the final 7-chloro product, a selective reaction is required. For example, reacting the 5,7-dichloro intermediate with aqueous ammonia (B1221849) can selectively replace the chlorine at the 5-position to yield an amino group, leaving the 7-chloro substituent intact. nih.gov The specific synthesis of the title compound requires selective functionalization which can be a complex procedure.
The table below summarizes the key precursors and intermediates in a plausible synthetic route.
| Step | Precursor/Intermediate | Key Reagents | Product |
|---|---|---|---|
| 1 | 5-Amino-2-methylpyrimidine-4,6-diol | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol |
| 2 | 2-Methylthiazolo[5,4-d]pyrimidine-5,7-diol | Phosphorus oxychloride (POCl₃) | 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine |
| 3 | 5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine | Controlled nucleophilic substitution (e.g., controlled hydrolysis or amination) | This compound |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of increasing focus, aiming to reduce environmental impact and improve safety. mdpi.com Traditional synthetic routes often employ hazardous solvents and reagents, such as dimethylformamide (DMF), pyridine, and phosphorus oxychloride, which present significant environmental and health concerns. mdpi.comd-nb.info
Green chemistry strategies for thiazolopyrimidine synthesis focus on several key areas:
Use of Greener Solvents: A primary goal is the replacement of hazardous volatile organic compounds (VOCs). Research on related heterocyclic systems has demonstrated the efficacy of deep eutectic solvents (DES), such as L-proline:glycerol or L-proline:ethylene glycol mixtures, as environmentally benign reaction media. mdpi.com Ionic liquids have also been used effectively in the preparation of pyrimidine precursors. ijnc.ir For other steps, safer solvents like acetone (B3395972) or ethanol (B145695) are preferred. ijnc.irtandfonline.com
Catalyst-Free and Reusable Catalyst Systems: Developing reactions that proceed under catalyst-free conditions simplifies purification and reduces waste. ijnc.ir When catalysts are necessary, the focus is on using reusable, non-toxic options. For example, reusable NiFe₂O₄ nanoparticles have been successfully employed as a catalyst for the green synthesis of thiazole scaffolds, offering high yields and remarkable reusability. nih.govacs.org
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single "one-pot" procedure enhances efficiency by reducing the need for intermediate isolation, purification, and solvent usage. tandfonline.com Three-component reactions, for instance, have been developed for the efficient synthesis of related fused pyrimidine systems under mild conditions. tandfonline.com
Alternative Energy Sources: Microwave irradiation is an alternative heating source that can significantly reduce reaction times and improve yields compared to classical heating, contributing to a more energy-efficient process. mdpi.com
The table below outlines potential green chemistry modifications for the synthesis of this compound.
| Green Chemistry Principle | Traditional Method Component | Proposed Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | DMF, Pyridine, Chlorobenzene mdpi.com | Deep Eutectic Solvents (e.g., L-proline:ethylene glycol), Ionic Liquids, Ethanol, Acetone mdpi.comijnc.irtandfonline.com | Reduced toxicity, biodegradability, lower volatility. |
| Atom Economy / Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions tandfonline.com | Reduced solvent waste, energy consumption, and purification steps. |
| Use of Catalysis | Stoichiometric harsh reagents (e.g., POCl₃) | Reusable solid catalysts (e.g., NiFe₂O₄ nanoparticles) nih.govacs.org | Catalyst can be recovered and reused, minimizing waste. Milder reaction conditions. |
| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation mdpi.com | Drastically reduced reaction times, often leading to higher yields and cleaner reactions. |
Chemical Reactivity and Derivatization of 7 Chloro 2 Methylthiazolo 5,4 D Pyrimidine
Nucleophilic Substitution Reactions at the 7-Chloro Position
The most explored reaction pathway for 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine involves the displacement of the 7-chloro group by a range of nucleophiles. These reactions are typically efficient and provide a direct route to novel substituted analogues.
The substitution of the 7-chloro atom with various amino groups is a well-established method for generating libraries of 7-amino-2-methylthiazolo[5,4-d]pyrimidine derivatives. This reaction proceeds readily with primary, secondary, and cyclic amines. For instance, the reaction of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines with alkyl or arylamine nucleophiles can afford differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov The general reactivity of chloropyrimidines with amines is high, often proceeding under mild conditions to give good to excellent yields. nih.govresearchgate.net
The reaction typically involves heating the chloro-precursor with an excess of the desired amine, sometimes in the presence of a base to scavenge the HCl byproduct. The specific conditions can be tailored based on the nucleophilicity and steric bulk of the amine.
Table 1: Examples of Amination Reactions on Chloro-Substituted Pyrimidine (B1678525) Scaffolds This table is illustrative of typical amination reactions on related scaffolds, demonstrating the general feasibility and conditions for substituting a chloro group with an amine on a pyrimidine ring.
| Amine Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonia (B1221849) (aq) | 7-Amino derivative | Ethanol (B145695), Reflux | 65-85 | nih.gov |
| Primary Amines | 7-(Alkyl/Arylamino) derivative | Room Temperature, 16h | 18-87 | nih.gov |
| Secondary Amines | 7-(Dialkylamino) derivative | Acetonitrile, 0 °C | Varies | nih.gov |
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) serves as a gateway to fused heterocyclic systems. The initial nucleophilic substitution yields the corresponding 7-hydrazino-2-methylthiazolo[5,4-d]pyrimidine. This intermediate is highly reactive and can be used to construct adjacent rings. scilit.com
For example, the hydrazino compound can be reacted with reagents like acetylacetone (B45752) to produce pyrazolyl-substituted thiazolopyrimidines. scilit.com More significantly, intramolecular cyclization of hydrazine derivatives can lead to the formation of triazolo-fused systems, such as thiazolo[4,5-e] nih.govrsc.orgrsc.orgtriazolo[1,5-c]pyrimidines, which are of considerable interest in medicinal chemistry. researchgate.netmdpi.com The reaction conditions, such as temperature and molar ratio of hydrazine, can influence the outcome, with harsher conditions sometimes leading to ring opening or decomposition. researchgate.net
The 7-chloro group can be displaced by sulfur nucleophiles to introduce a thiol or thioether moiety. A common method involves reacting the chloro derivative with thiourea (B124793), which results in the formation of a thiazolopyrimidine-thione. scilit.com This thione exists in tautomeric equilibrium with its corresponding thiol form.
Once the thione/thiol is formed, it can be readily S-alkylated by reacting it with various halo compounds (e.g., alkyl halides) or Michael acceptors like acrylonitrile. scilit.com This two-step sequence provides a reliable route to a wide range of 7-(alkylthio)-2-methylthiazolo[5,4-d]pyrimidines, introducing a flexible side chain that can be further modified.
Functional Group Transformations and Side-Chain Modifications
Beyond direct substitution, the 7-chloro position is a handle for introducing more complex functionalities, particularly aromatic and heteroaromatic rings, often employing modern catalytic methods.
The introduction of aryl and heteroaryl groups at the 7-position dramatically expands the chemical space of accessible derivatives. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for their efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this context, this compound can be coupled with a variety of aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base. mdpi.com While Suzuki reactions have been explicitly reported at the 5-position of the thiazolo[5,4-d]pyrimidine (B3050601) core, the fundamental reactivity of the chloro-substituent makes the 7-position a viable site for such transformations. nih.gov The choice of catalyst (e.g., Pd(PPh3)4), ligand, base (e.g., Na2CO3 or K3PO4), and solvent system is crucial for achieving high yields. nih.govmdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines
| Catalyst | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | DME/H2O | Reflux or 160 °C (MW) | Formation of C-C bond with aryl boronic acid | nih.gov |
Another advanced technique is direct C-H arylation, which forges a C-C bond between the heterocyclic core and an aryl partner without the need for pre-functionalization (like boronic acids). Palladium-catalyzed direct C-H arylation has been successfully applied to the thiazolo[5,4-d]pyrimidine scaffold, particularly at the 2-position, using aryl iodides in water. rsc.orgrsc.org This methodology provides a more atom-economical and environmentally friendly route to arylated derivatives. rsc.orgresearchgate.net Applying this strategy to the 7-position would involve coupling with an appropriate C-H bond of an aromatic partner, representing a cutting-edge approach to derivatization.
Synthesis of Fused Heterocyclic Systems via this compound as a Building Block
The reactive nature of the chlorine atom at the 7-position of the pyrimidine ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. This is typically achieved through nucleophilic substitution of the chloro group followed by intramolecular cyclization.
Formation of Thiazolo[5,4-d]triazolo[4,3-c]pyrimidines
The synthesis of the thiazolo[5,4-d]triazolo[4,3-c]pyrimidine ring system can be envisioned through a two-step process starting from this compound. This process is analogous to the synthesis of the isomeric thiazolo[5,4-d] nih.govscilit.comresearchgate.nettriazolo[4,3-a]pyrimidines, which has been reported from a similar precursor, 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine.
The proposed synthetic pathway commences with the nucleophilic displacement of the 7-chloro substituent by hydrazine hydrate. This reaction is anticipated to proceed smoothly to yield the key intermediate, 7-hydrazinyl-2-methylthiazolo[5,4-d]pyrimidine. Subsequent treatment of this hydrazinyl derivative with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, would lead to the annulation of the triazole ring. The intramolecular cyclization and concurrent dehydration would result in the formation of the desired tricyclic heteroaromatic system, 2-methylthiazolo[5,4-d] nih.govscilit.comresearchgate.nettriazolo[4,3-c]pyrimidine.
While this specific transformation starting from this compound is a well-reasoned synthetic strategy, it is based on established reactivity patterns of similar heterocyclic systems.
Other Annulated Derivatives
The versatility of this compound as a building block extends to the synthesis of other fused heterocyclic systems. By reacting it with various binucleophiles, a range of annulated derivatives can be accessed. For instance, reaction with compounds containing both a thiol and an amino group, such as 2-aminoethanethiol, could potentially lead to the formation of a thiazolo[5,4-d]pyrimido[2,1-b]thiazine ring system.
Furthermore, the introduction of other functionalities at the 7-position opens up possibilities for diverse cyclization reactions. For example, the synthesis of pyrazolylthiazolopyrimidines has been achieved by reacting a hydrazino-thiazolopyrimidine precursor with acetylacetone. scilit.com This highlights the potential of the 7-hydrazinyl intermediate, derived from this compound, to participate in various condensation reactions to form different five-membered heterocyclic rings fused to the pyrimidine core.
Chemo- and Regioselectivity in Chemical Transformations
The chemical transformations of this compound are governed by the inherent electronic properties of the fused ring system, leading to predictable chemo- and regioselectivity. The thiazolo[5,4-d]pyrimidine core is an electron-deficient system, which makes the chloro-substituted pyrimidine ring highly susceptible to nucleophilic aromatic substitution.
The primary site of nucleophilic attack is the C7 position, due to the activating effect of the adjacent nitrogen atoms in the pyrimidine ring and the good leaving group ability of the chloride ion. This regioselectivity is consistently observed in reactions with a variety of nucleophiles, including amines, hydrazines, and thiols. For instance, the reaction with amines or hydrazine hydrate selectively yields 7-substituted amino or hydrazinyl derivatives, respectively. scilit.com
In cases where other reactive sites are present on the molecule, the high reactivity of the 7-chloro group generally allows for selective functionalization at this position under controlled reaction conditions. This inherent regioselectivity is a key feature that makes this compound a valuable and predictable building block in medicinal and materials chemistry. The ability to selectively introduce a wide range of substituents at the 7-position provides a straightforward route to a diverse library of thiazolo[5,4-d]pyrimidine derivatives.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| This compound | Hydrazine hydrate | 7-Hydrazinyl-2-methylthiazolo[5,4-d]pyrimidine | Nucleophilic Aromatic Substitution | |
| 7-Hydrazinyl-2-methylthiazolo[5,4-d]pyrimidine | Triethyl orthoformate | 2-Methylthiazolo[5,4-d] nih.govscilit.comresearchgate.nettriazolo[4,3-c]pyrimidine | Annulation/Cyclization | |
| 7-Hydrazinyl-thiazolopyrimidine | Acetylacetone | Pyrazolylthiazolopyrimidine | Condensation/Cyclization | scilit.com |
Computational and Theoretical Chemical Investigations of 7 Chloro 2 Methylthiazolo 5,4 D Pyrimidine and Its Derivatives
Electronic Structure Calculations (e.g., DFT Studies)
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine. These calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. Such information is crucial for predicting the reactivity of the molecule, its stability, and its potential for intermolecular interactions. For instance, DFT studies on related heterocyclic systems like pyrazolo[3,4-d]pyrimidine derivatives have been employed to illustrate reaction mechanisms and rationalize the stability of different isomers and intermediates. These computational methods allow for the investigation of the electronic landscape of the molecule, providing a theoretical framework for its chemical behavior.
Conformational Analysis and Molecular Geometry Optimization
Understanding the three-dimensional structure of this compound is fundamental to comprehending its biological activity. Conformational analysis and molecular geometry optimization, often performed using DFT or other quantum mechanical methods, are employed to determine the most stable spatial arrangement of the atoms in the molecule. These calculations identify low-energy conformers and provide precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is a prerequisite for more advanced computational studies, such as molecular docking and QSAR, as the conformation of the molecule can significantly influence its interaction with biological targets.
Prediction of Reaction Pathways and Mechanistic Insights via Computational Modeling
Computational modeling is a powerful tool for predicting reaction pathways and gaining mechanistic insights into the synthesis of this compound and its derivatives. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction thermodynamics, which can help in optimizing reaction conditions. For example, in the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives, DFT has been used to elucidate the reaction mechanism, providing a detailed understanding of the bond-forming and bond-breaking processes. rsc.org Such computational investigations can guide the development of more efficient and selective synthetic routes.
Molecular Docking Simulations for Ligand-Target Interactions (in silico binding predictions)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been the subject of numerous molecular docking studies to explore their interactions with various biological targets. For instance, 7-amino-thiazolo[5,4-d]pyrimidine derivatives have been docked into the binding sites of human adenosine (B11128) A1 and A2A receptors to rationalize their binding affinities. nih.gov These studies have revealed key interactions, such as π-π stacking and hydrogen bonding, that contribute to the ligand-receptor recognition. nih.gov Similarly, docking studies on other derivatives have provided insights into their binding modes with targets like VEGFR-2 and topoisomerase II, guiding the design of more potent inhibitors.
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Kinase X | Cys, Glu, Leu | Hydrogen bond, Hydrophobic |
| Adenosine A2A Receptor | Phe, Asn, Leu | π-π stacking, Hydrogen bond |
| VEGFR-2 | Cys, Asp, Val | Hydrogen bond, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Studies for In Vitro Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of untested compounds and for understanding the structural features that are important for activity.
For thiazolo[5,4-d]pyrimidine derivatives, QSAR studies can be employed to build models that predict their potency as, for example, anticancer agents or receptor antagonists. nih.govresearchgate.net A typical 2D-QSAR study on a series of thiazolo[5,4-d]pyrimidine analogues might involve the calculation of various molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors are then used to develop a mathematical equation that relates them to the observed biological activity (e.g., IC50 values). For instance, a 2D-QSAR study on a series of nih.govnih.govrsc.org triazolo [1,5-a] pyrimidine (B1678525) derivatives with anticancer activity has been reported, demonstrating the utility of this approach in identifying key structural determinants for biological activity. imist.ma
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Modulates polar interactions with the target. |
| Steric | Molecular Volume | Influences the fit of the molecule in the binding pocket. |
| Lipophilic | LogP | Affects membrane permeability and hydrophobic interactions. |
In Silico Physiochemical Property Predictions Relevant to Preclinical Development (e.g., permeability, druglikeness)
In silico prediction of physicochemical properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential for preclinical development. These predictions help to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties and to flag potential liabilities.
For this compound and its derivatives, various computational tools can be used to predict properties such as solubility, lipophilicity (LogP), and permeability. "Druglikeness" is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs. Computational models can also predict potential toxicological profiles, helping to de-risk compounds early in the discovery pipeline. Studies on related heterocyclic systems have demonstrated the successful application of these in silico tools to predict the pharmacokinetic profiles of drug candidates.
| Predicted Property | Importance in Preclinical Development |
| Aqueous Solubility | Affects absorption and formulation. |
| Lipophilicity (LogP) | Influences absorption, distribution, and metabolism. |
| Permeability | Key for absorption across biological membranes. |
| Druglikeness (e.g., Lipinski's Rule of Five) | Assesses the likelihood of oral bioavailability. |
Mechanistic Biological Investigations in Vitro and Molecular Level
Target Identification and Validation for Thiazolo[5,4-d]pyrimidine (B3050601) Analogues In Vitro
The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating interaction with a variety of biological targets. In vitro studies have been instrumental in identifying and validating these targets, which primarily include G protein-coupled receptors, kinases, and other enzymes.
The thiazolo[5,4-d]pyrimidine nucleus is a well-established pharmacophore for targeting adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (A1, A2A, A2B, A3) that regulate a wide array of physiological processes. Numerous studies have synthesized and evaluated derivatives of this scaffold, revealing potent and selective modulators, particularly for the A1 and A2A subtypes. nih.gov
Functional assays have demonstrated that many of these compounds behave as antagonists or inverse agonists. nih.govnih.gov Inverse agonists are noteworthy as they reduce the basal, constitutive activity of a receptor in the absence of an agonist. For instance, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing piperazine and piperidine moieties were designed as human A2A AR antagonists/inverse agonists. researchgate.net Within this series, compound 11 (2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine) emerged as a particularly potent and selective hA2A AR inverse agonist. researchgate.net Similarly, another study identified compound 3 , which bears a 5-((2-methoxyphenyl) methylamino) group, as a potent dual A1/A2A antagonist/inverse agonist. nih.gov These findings highlight the tunability of the scaffold, where substitutions at the 2, 5, and 7-positions dictate the affinity and selectivity towards different adenosine receptor subtypes. nih.govnih.gov
Table 1: In Vitro Activity of Thiazolo[5,4-d]pyrimidine Analogues at Human Adenosine Receptors
| Compound | Target Receptor | Activity Type | Binding Affinity (Ki, nM) | Potency (IC50, nM) |
|---|---|---|---|---|
| Compound 3 nih.gov | hA1 | Antagonist/Inverse Agonist | 10.2 | 13.4 |
| hA2A | Antagonist/Inverse Agonist | 4.72 | 5.34 | |
| Compound 11 researchgate.net | hA2A | Inverse Agonist | 8.62 | 7.42 |
| Compound 18 mdpi.com | hA1 | Antagonist | 1.9 | - |
| hA2A | Antagonist | 0.06 | 14 | |
| Compound 9 nih.gov | hA2A | Antagonist | - | 7.7 |
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The thiazolo[4,5-d]pyrimidine scaffold, as a purine (B94841) isostere, is well-suited to fit into the ATP-binding site of various kinases.
Research has specifically identified 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as novel inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Representative compounds from this class demonstrated potent and selective inhibitory activity against EGFR and were effective in curbing the proliferation of cancer cell lines that overexpress this receptor. nih.gov While direct studies on 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine as a PI3K inhibitor are not prominent, structurally related heterocyclic systems such as pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activity against both EGFR and PI3K, suggesting the potential of the broader pyrimidine-based fused ring system in targeting this critical signaling pathway. semanticscholar.org
Table 2: EGFR Tyrosine Kinase Inhibition by Thiazolo[4,5-d]pyrimidine Analogues
| Compound Class | Target Kinase | Activity | Potency (IC50, µM) |
|---|---|---|---|
| 2,7-Diamino-thiazolo[4,5-d]pyrimidines nih.gov | EGFR | Inhibition | Potent activity reported |
| Pyrazolo[3,4-d]pyrimidine derivative 16 semanticscholar.org | EGFR | Inhibition | 0.034 |
| Pyrazolo[3,4-d]pyrimidine derivative 4 semanticscholar.org | EGFR | Inhibition | 0.054 |
Beyond receptors and kinases, thiazolo[5,4-d]pyrimidine derivatives have been investigated as modulators of various enzymes.
Cyclooxygenase (COX) Inhibitors : Novel thiazolo[4,5-d]pyrimidine candidates have been synthesized and screened for their cyclooxygenase inhibitory effects. nih.gov One derivative, 9g (1-(4-[7-(4-nitrophenyl)-5-thioxo-5,6-dihydro-3H-thiazolo[4,5-d]pyrimidin-2-ylideneamino]phenyl)ethanone), exhibited particularly potent anti-inflammatory activity, which was found to be superior to the well-known COX-2 inhibitor celecoxib. nih.gov This suggests that the scaffold is a promising backbone for the development of new anti-inflammatory agents targeting the COX enzymes. nih.govscialert.net
Stearoyl-CoA Desaturase (SCD) Inhibitors : While research has not specifically highlighted the fused thiazolo[5,4-d]pyrimidine system, the core thiazole (B1198619) ring is a key feature in a class of potent SCD1 inhibitors. nih.govnih.gov Given that SCD1 is a critical enzyme in lipid metabolism and a target in metabolic diseases and cancer, the presence of the thiazole moiety within the this compound structure suggests a potential, though yet unexplored, role in SCD modulation.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors : DPP-IV is a therapeutic target for type 2 diabetes. wikipedia.orgnih.gov Direct studies on thiazolo[5,4-d]pyrimidines as DPP-IV inhibitors are scarce. However, research into related heterocyclic systems provides some rationale for investigation. For example, a series of pyrazolo[3,4-d]pyrimidinones were developed and tested as DPP-4 inhibitors. nih.gov This indicates that fused pyrimidine (B1678525) scaffolds can be adapted to target this enzyme.
Elucidation of Molecular Mechanisms of Action in Cellular Assays In Vitro
To understand the functional consequences of target engagement, in vitro cellular assays are employed to dissect the molecular pathways modulated by these compounds, particularly in the context of cancer cell death.
Several thiazolo[5,4-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov The mechanism often involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.
A key event in this cascade is the cleavage and activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. One such substrate is Poly(ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 by caspase-3 generates characteristic fragments and is considered a hallmark of apoptosis. nih.gov Studies on specific thiazolo[5,4-d]pyrimidine analogues have confirmed this mechanism. Western blot analysis of cancer cells treated with compounds 4a (a morpholine substituted analog) and 4k (a N,N'-diethylamino-substituted analog) showed clear evidence of PARP-1 cleavage and inhibition of procaspase-3, which is the inactive zymogen form of caspase-3. nih.gov This confirms that these compounds induce apoptosis through the canonical caspase-PARP pathway. nih.gov
Table 3: Apoptosis Induction by Thiazolo[5,4-d]pyrimidine Analogues
| Compound | Cell Line | Concentration | Molecular Event |
|---|---|---|---|
| 4a (morpholine analog) nih.gov | HL-60 (leukemia) | 20 µM | PARP-1 Cleavage, Procaspase-3 Inhibition |
| 4k (diethylamino analog) nih.gov | A549 (lung cancer) | 10 µM | PARP-1 Cleavage, Procaspase-3 Inhibition |
The intrinsic pathway of apoptosis is centered on the mitochondria. The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in this pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn triggers the activation of the caspase cascade.
The effect of thiazolo[5,4-d]pyrimidine analogues on mitochondrial integrity has been directly investigated. Studies on the morpholine-substituted analog 4a in HL-60 leukemia cells demonstrated that the compound induced a loss of mitochondrial potential, linking its pro-apoptotic activity to the mitochondrial pathway of cell death. nih.gov This disruption of mitochondrial function is a key mechanism by which these compounds can trigger the cascade of events leading to cancer cell apoptosis.
Cell-Based Phenotypic Screening Approaches
Derivatives of the this compound scaffold have been evaluated in various cell-based phenotypic screening assays to identify their potential therapeutic applications. These screens assess the effects of the compounds on cell behavior and phenotype without a preconceived molecular target, allowing for the discovery of novel biological activities.
One significant screening approach has been the U.S. National Cancer Institute's 60-human cancer cell line panel (NCI-60). This screen evaluates the antiproliferative activity of compounds against a diverse set of human cancers. For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, a related analogue, was identified as the most active compound in a synthesized series, showing notable antitumor properties against the full panel of cell lines at the GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) levels. mdpi.com This compound demonstrated moderate selectivity, with particular sensitivity observed in leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines. mdpi.com
Another critical cell-based assay used for this class of compounds is the mixed lymphocyte reaction (MLR) assay. The MLR assay is a standard in vitro model that mimics the in vivo immune response leading to organ transplant rejection. nih.gov Thiazolo[5,4-d]pyrimidine analogues, particularly those with a 7-N-piperazinyl substitution, have demonstrated potent activity in this assay. nih.gov The most effective compounds exhibited IC₅₀ values below 50 nM, a potency comparable to the clinically used immunosuppressant cyclosporin A. nih.gov This highlights the potential of this chemical scaffold in the development of novel immunosuppressive agents for preventing graft rejection. nih.gov
The antiproliferative potential of related thiazolo[4,5-d]pyrimidine derivatives has also been assessed against a smaller panel of human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer), as well as normal cell lines like CHO-K1 (Chinese hamster ovary) and HaCaT (human keratinocytes), using metabolic tests that measure the proliferative capacity of cells. mdpi.com
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities
Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for the biological activity of thiazolo[5,4-d]pyrimidine derivatives. By systematically modifying different positions of the heterocyclic core, researchers have been able to enhance potency and modulate activity for various therapeutic targets, including cancer and immune responses. mdpi.comnih.govnih.gov
Impact of Substituent Nature and Position on Biological Efficacy
The nature and position of substituents on the thiazolo[5,4-d]pyrimidine ring system are critical determinants of biological efficacy.
Position 7: The substituent at the C7 position has a profound impact on activity. The presence of a chlorine atom at this position is a key feature for enhancing anticancer activity. mdpi.com Studies comparing 7-chloro derivatives to their 7-oxo counterparts revealed that the insertion of chlorine significantly increased antiproliferative effects. mdpi.com For example, 7-chloro derivatives showed superior mean growth percent inhibition in the NCI-60 screen compared to 7-oxo analogues. mdpi.com Replacing the chloro group with a 7-[(4-fluorobenzyl)amino)] moiety can also yield significant activity, though this is dependent on other substitutions on the scaffold. mdpi.com In the context of immunosuppressive agents, substituting the C7 chlorine with various N-piperazinyl groups led to the discovery of potent compounds in the MLR assay. nih.gov Similarly, for adenosine receptor antagonists, a 7-amino group is a common feature in active compounds. nih.gov
Position 5: Modifications at the C5 position also play a crucial role in modulating biological activity. The introduction of a trifluoromethyl (CF₃) group at C5 in conjunction with a C7 chloro group has been shown to produce active anticancer compounds. mdpi.com In the development of adenosine A₁/A₂A receptor antagonists, the affinity can be tuned by the nature of the substituent at position 5, with aryl or heteroaryl groups being investigated. nih.gov
Position 2: The substituent at the C2 position influences the potency and selectivity of the compounds. For adenosine receptor antagonists, affinity is modulated by the nature of the substituent at this position, with groups like phenyl or furan-2-yl being utilized. nih.gov The compound 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine, for example, showed high affinity for both A₁ and A₂A adenosine receptors. mdpi.comnih.gov
The following table summarizes the impact of key substitutions on the anticancer activity of selected thiazolo[4,5-d]pyrimidine derivatives.
| Compound | C7-Substituent | C5-Substituent | C3-Substituent | Mean Growth Percent (%) NCI-60 Screen |
| 2b | Oxo | Trifluoromethyl | Phenyl | 80-106 |
| 3b | Chloro | Trifluoromethyl | Phenyl | 20-64 |
Data sourced from a study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com
Identification of Key Pharmacophoric Elements
Based on extensive SAR studies, a general pharmacophore model for biologically active thiazolo[5,4-d]pyrimidine derivatives can be proposed. The core bicyclic thiazolo[5,4-d]pyrimidine system serves as the fundamental scaffold, being a bioisostere of naturally occurring purines. nih.gov
Key pharmacophoric elements include:
The Thiazolo[5,4-d]pyrimidine Core: This fused heterocyclic system is the essential foundation for biological activity.
The C7-Substituent: This position is a critical "hotspot" for activity. A halogen, particularly chlorine, is favorable for anticancer activity. mdpi.com For immunosuppressive activity and adenosine receptor antagonism, a substituted or unsubstituted amino group at C7 is often required. nih.govnih.gov This group likely acts as a key hydrogen bond donor or acceptor, facilitating interaction with biological targets.
The C2 and C5 Substituents: These positions provide opportunities to modulate potency, selectivity, and pharmacokinetic properties. Aromatic or heteroaromatic rings, as well as electron-withdrawing groups like trifluoromethyl, at these positions can significantly influence the compound's biological profile. mdpi.comnih.gov For instance, in adenosine receptor antagonists, an arylmethyl group at C2 and a furan ring at C5 were found in a highly potent derivative. nih.gov
The combination of these elements—the core scaffold, a specific functional group at C7, and modulating substituents at C2 and C5—defines the pharmacophore responsible for the diverse biological activities observed in this class of compounds.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine and identifying intermediates in its synthesis. The technique provides highly accurate mass measurements, allowing for the determination of molecular formulas with confidence.
In synthetic pathways, such as the preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines from 4,6-dichloro-5-aminopyrimidine and isothiocyanates, HRMS can be used to identify and characterize key reaction intermediates. nih.gov This ensures the desired transformations are occurring and helps to optimize reaction conditions.
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used to study the fragmentation of thiazolopyrimidine derivatives. The fragmentation patterns observed provide structural information and confirm the connectivity of the bicyclic core. Studies on related thiazolo[3,2-a]pyrimidines indicate that fragmentation often begins with the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings. sapub.org Typically, the pyrimidine (B1678525) ring exhibits greater stability compared to the fused thiazole (B1198619) ring during fragmentation. sapub.org
A plausible fragmentation pathway for this compound (Molecular Weight: 199.66 g/mol ) would likely involve the initial loss of the chlorine radical, followed by cleavage of the thiazole and pyrimidine rings.
Table 1: Plausible HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Loss | Theoretical m/z |
| [C₆H₄N₃S]⁺ | Cl• | 162.0153 |
| [C₅H₄N₂S]⁺• | Cl•, HCN | 124.0095 |
| [C₅H₂ClN₂]⁺ | CH₂S | 124.9930 |
| [C₄H₃N₂S]⁺ | Cl•, C₂H | 111.0017 |
This interactive table outlines potential fragmentation pathways under mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Beyond simple structure confirmation, NMR is a powerful tool for conformational analysis, revealing the molecule's three-dimensional shape and dynamics in solution. copernicus.org For derivatives of the thiazolopyrimidine scaffold, restricted rotation around single bonds can lead to the appearance of multiple distinct signals for a single proton or carbon, a phenomenon known as rotamerism. copernicus.org The rate of this rotation can be quantified using variable temperature NMR studies.
Advanced techniques such as the Nuclear Overhauser Effect (NOE) provide information about the spatial proximity of atoms. nih.gov By measuring NOE correlations, it is possible to determine which parts of the molecule are close to each other, thereby defining its preferred conformation in solution. copernicus.orgnih.gov This is particularly valuable in drug design, as the conformation of a ligand in solution can influence its ability to bind to a biological target. copernicus.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2-CH₃ | ~2.8 | ~20 |
| 5-H | ~9.0 | ~155 |
| C2 | - | ~175 |
| C3a | - | ~135 |
| C5 | ~9.0 | ~155 |
| C7 | - | ~158 |
| C7a | - | ~160 |
This interactive table presents hypothetical NMR data based on analogous structures.
X-ray Crystallography for Ligand-Target Complex Structures
X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in its solid state. For the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, this technique can unambiguously confirm the molecular geometry, including precise bond lengths and angles. Analysis of crystal structures of related compounds, such as 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals detailed conformational information, such as the planarity of the bicyclic system. mdpi.com
Crucially, X-ray crystallography is the gold standard for visualizing how a ligand binds to its biological target, such as a protein or enzyme. While a specific ligand-target complex structure for this compound is not publicly available, the technique has been used to characterize metal complexes of similar triazolopyrimidines, revealing their coordination geometry and intermolecular interactions. mdpi.com These studies show how the nitrogen atoms in the pyrimidine ring can coordinate with metal ions, a type of interaction that can also be important in binding to biological macromolecules. mdpi.comnih.gov The crystal packing also reveals non-covalent interactions like hydrogen bonds and π-stacking, which are critical for molecular recognition and supramolecular assembly. mdpi.comnih.gov
Table 3: Representative Crystallographic Data for a Related Thiazolopyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8281 |
| b (Å) | 12.7330 |
| c (Å) | 15.9167 |
| β (°) | 94.539 |
| Key Interaction | N-H···N' Hydrogen Bonds in Dimers |
This interactive table shows sample crystallographic data based on a known, related structure. mdpi.com
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their environment. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending) and has a characteristic frequency.
For this compound, key vibrational modes include:
C-H stretching from the methyl group and aromatic ring.
C=N and C=C stretching within the fused pyrimidine and thiazole rings.
C-Cl stretching , which is typically found in the lower frequency region of the spectrum.
Ring breathing modes , which involve the concerted expansion and contraction of the entire bicyclic system.
Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to achieve a complete and accurate assignment of the observed vibrational bands. researchgate.netnih.gov Potential Energy Distribution (PED) analysis, a computational output, quantifies the contribution of different internal coordinates to each normal mode, allowing for unambiguous assignments. nih.gov These studies can also elucidate intermolecular interactions, such as hydrogen bonding, which cause predictable shifts in the frequencies of the involved functional groups. mdpi.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group / Motion | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 |
| Methyl C-H Stretch | IR/Raman | 2980 - 2850 |
| C=N / C=C Ring Stretch | IR/Raman | 1620 - 1450 |
| Methyl C-H Bend | IR | 1460 - 1370 |
| Ring Breathing | Raman | 1050 - 950 |
| C-Cl Stretch | IR/Raman | 800 - 600 |
This interactive table summarizes the key vibrational modes and their expected spectral regions.
Applications and Future Research Directions in Chemical Science
Development of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine Derivatives as Chemical Probes for Biological Systems
The thiazolo[5,4-d]pyrimidine (B3050601) core, accessible from this compound, is a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940) allows its derivatives to interact with a variety of biological targets. nih.gov By strategically modifying this core, scientists can develop chemical probes—small molecules used to study and manipulate biological systems.
Derivatives of the thiazolo[5,4-d]pyrimidine family have been synthesized and investigated as potent ligands for several protein targets. For instance, extensive research has been conducted on 7-amino-thiazolo[5,4-d]pyrimidine derivatives as antagonists for human adenosine (B11128) receptors, particularly the A1 and A2A subtypes. nih.gov In these studies, the chloro-precursor is essential for introducing various amine-containing substituents at the 7-position to probe the receptor's binding pocket.
Another significant area of research is the development of angiogenesis inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Thiazolo[5,4-d]pyrimidine derivatives have shown potent inhibitory effects on VEGFR-2, a key player in tumor-associated blood vessel formation. nih.gov The synthesis of these complex inhibitors often utilizes the reactivity of the 7-chloro position for coupling with other molecular fragments.
The table below summarizes examples of biologically active thiazolo[5,4-d]pyrimidine derivatives developed from chloro-substituted precursors.
| Biological Target | Derivative Class | Research Finding |
| Adenosine A1/A2A Receptors | 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | Several compounds displayed nanomolar and subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.gov |
| VEGFR-2 | 2-(4-chlorophenyl)-5-methyl-7-amino-pyridinyl-urea-thiazolo[5,4-d]pyrimidines | Compound 3l showed potent inhibitory effects in HUVEC assays (IC50 = 1.65 μM) and high potency against VEGFR-2. nih.gov |
| Antiproliferative Agents | Various substituted thiazolo[5,4-d]pyrimidines | Derivatives have shown significant antiproliferative activity against various human cancer cell lines, including gastric and lung cancer. nih.govrsc.orgresearchgate.net |
Utilization as a Versatile Scaffold for the Synthesis of Complex Molecules and Heterocycles
The chemical structure of this compound makes it an exceptionally versatile scaffold in organic synthesis. The chlorine atom at the 7-position is a key functional group, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of substituents, including amines, thiols, and alcohols, leading to the generation of large libraries of derivatives. scilit.commdpi.com
For example, the reaction of 7-chloro-thiazolo[5,4-d]pyrimidines with amines or hydrazine (B178648) hydrate (B1144303) is a common and effective method for synthesizing 7-amino or 7-hydrazino derivatives, respectively. scilit.com These products can then undergo further chemical transformations. Hydrazino compounds, for instance, can react with reagents like acetylacetone (B45752) to form new fused heterocyclic systems, such as pyrazolylthiazolopyrimidines. scilit.com
Furthermore, the thiazolo[5,4-d]pyrimidine nucleus can be built upon to create more elaborate molecular architectures. Researchers have successfully synthesized acyclic nucleoside analogues by linking sugar moieties to the thiazolopyrimidine scaffold, often starting from a functionalized intermediate derived from a chloro-substituted precursor. nih.gov This versatility is crucial for drug discovery programs, where the ability to rapidly generate structural diversity is paramount for optimizing biological activity. nih.gov
Exploration in Non-Biological Applications (e.g., Material Science, Catalysis)
While the primary focus of research on thiazolo[5,4-d]pyrimidines has been in medicinal chemistry, the unique electronic and structural properties of fused heterocyclic systems suggest potential for non-biological applications. researchgate.net Heterocyclic compounds are integral to various fields, including material sciences and optics. researchgate.net
For instance, related fused thiazole (B1198619) systems, such as thiazolo[5,4-d]thiazoles, have been investigated as promising building blocks for organic semiconductors. rsc.org These molecules exhibit high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π stacking, a key property for charge transport in organic electronic devices. rsc.org Although specific studies on this compound in material science are not widely reported, its electron-deficient nature and potential for functionalization suggest it could be a candidate for similar applications.
In the field of catalysis, heterocyclic compounds can act as ligands for metal catalysts. The nitrogen and sulfur atoms within the thiazolo[5,4-d]pyrimidine ring system possess lone pairs of electrons that could coordinate with metal centers. To date, the exploration of thiazolo[5,4-d]pyrimidine derivatives in catalysis remains a niche area, representing a significant opportunity for future research.
Challenges and Opportunities in the Synthesis and Functionalization of Thiazolo[5,4-d]pyrimidines
Challenges: The synthesis of the thiazolo[5,4-d]pyrimidine core and its derivatives, while achievable through various routes, presents several challenges.
Regioselectivity: The fusion of the thiazole and pyrimidine (B1678525) rings can result in different isomers. Controlling the reaction to selectively produce the desired [5,4-d] isomer over others requires careful selection of starting materials and reaction conditions. rsc.org
Reaction Conditions: Many synthetic procedures require harsh conditions, such as the use of phosphorus oxychloride (POCl3) for chlorination, which can limit the functional group tolerance of the reaction. scilit.com
Yield and Purification: Achieving high yields and simplifying the purification of intermediates and final products are ongoing challenges, particularly in multi-step syntheses. nih.gov The synthesis of certain precursors, like 5-aminothiazole-4-carboxamide, has historically been inefficient, though newer, more environmentally friendly methods are being developed. researchgate.net
Opportunities: Despite the challenges, significant opportunities exist for innovation in this area.
Methodology Development: There is a continuous need for milder, more efficient, and environmentally benign synthetic methods. The development of novel catalytic systems or the use of alternative energy sources like microwave irradiation has shown promise in improving yields and reducing reaction times. mdpi.comasianpubs.org
Functionalization: The development of new methods for the regioselective functionalization of the thiazolo[5,4-d]pyrimidine core at positions other than the highly reactive C7 is an area ripe for exploration. This would open up new avenues for creating molecular diversity.
Scaffold Hopping: The thiazolo[5,4-d]pyrimidine scaffold can be used in "scaffold hopping" strategies in medicinal chemistry, where it replaces other known heterocyclic cores to generate novel compounds with potentially improved properties. researchgate.net
Emerging Trends and Novel Methodologies in Thiazolo[5,4-d]pyrimidine Research
The field of thiazolo[5,4-d]pyrimidine chemistry is continually evolving, with several emerging trends and new synthetic approaches being reported.
Solid-Phase Synthesis: To accelerate the drug discovery process, solid-phase synthesis techniques are being employed to construct libraries of thiazolo[5,4-d]pyrimidine derivatives. rsc.org This high-throughput approach allows for the rapid generation and screening of numerous compounds, which is particularly useful for identifying hit compounds in the early stages of drug development. rsc.org
Green Chemistry: There is a growing emphasis on developing more sustainable and "green" synthetic protocols. This includes the use of less hazardous reagents, alternative solvents (such as water), and catalyst-free reactions mediated by energy sources like visible light. rsc.org Microwave-assisted synthesis is another popular technique that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com
Novel Catalysis: Researchers are exploring new catalytic systems to improve synthetic efficiency. For example, the use of iodine as a catalyst for oxidative annulation reactions has been shown to be a high-yielding method for forming the pyrimidine ring in the synthesis of thiazolo-pyrimidinone derivatives. rsc.org
Fragment-Based Drug Design: The thiazolo[5,4-d]pyrimidine scaffold is being utilized in fragment-based design strategies. This involves linking the core scaffold with other molecular fragments known to interact with a biological target to create more potent and selective compounds. researchgate.net
The table below highlights some of the novel synthetic methodologies being applied in thiazolo[5,4-d]pyrimidine research.
| Methodology | Description | Advantage |
| Solid-Phase Synthesis | Compounds are built on a polymer support, simplifying purification to simple washing steps. | Enables rapid synthesis of compound libraries for high-throughput screening. rsc.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions instead of conventional methods. | Significantly reduces reaction times (from hours to minutes) and often increases product yields. mdpi.comasianpubs.org |
| Iodine Catalysis | Employs iodine as a catalyst for oxidative annulation to form the pyrimidine ring. | Provides high yields for the synthesis of thiazolo-pyrimidinone derivatives under mild conditions. rsc.org |
| Biginelli Reaction | A one-pot multicomponent reaction used to synthesize pyrimidine derivatives that can be precursors to thiazolopyrimidines. | Efficiently creates the core pyrimidine ring from simple starting materials. nih.govmdpi.com |
Q & A
Q. What are the common synthetic routes for 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine?
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, diazotization of 5-amino-4-mercapto-6-methoxypyrimidine in hydrochloric acid yields thiadiazolo-pyrimidine intermediates, followed by chlorination or alkylation steps to introduce substituents. A single-step synthesis using ethyl orthoformate and concentrated HCl under reflux has been reported for analogous thiazolo[5,4-d]pyrimidines . Key reagents include phosphorus oxychloride (POCl₃) for chlorination and amines for nucleophilic displacement of labile groups like methoxy .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectral techniques:
- ¹H/¹³C NMR : Aromatic protons appear in the δ 6.0–8.5 ppm range, with methyl groups near δ 2.3–2.5 ppm. Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C-Cl (~650 cm⁻¹) and thiazole C-S (690–750 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks align with the molecular formula (e.g., C₆H₅ClN₄S for the base structure) .
Q. What are the primary biological applications of this compound?
Thiazolo[5,4-d]pyrimidines are explored as kinase inhibitors (e.g., Src/Abl), antibacterial agents, and receptor modulators (e.g., α7 nicotinic acetylcholine receptors). The chloro and methyl groups enhance binding selectivity and metabolic stability .
Advanced Research Questions
Q. How can nucleophilic substitution reactions be optimized for derivatives of this compound?
- Reagent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) with K₂CO₃ as a base to facilitate SNAr reactions.
- Temperature Control : Reactions with amines (e.g., piperidine) proceed efficiently at 80–120°C, monitored by TLC .
- Challenges : Steric hindrance from the methyl group may reduce reactivity at the 2-position. Computational modeling (e.g., DFT) can predict substitution sites and guide experimental design .
Q. How to resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Standardized Assays : Compare results under identical conditions (e.g., cell lines, incubation times).
- Structural Confirmation : Verify substituent positions via X-ray crystallography, as misassignment of chloro/methyl groups can alter activity .
Q. What computational methods support the design of novel derivatives?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states for synthesis optimization .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins like kinases .
- QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity to prioritize synthetic targets .
Q. How does the methyl group at the 2-position influence reactivity and stability?
- Steric Effects : The methyl group reduces electrophilicity at adjacent positions, slowing unwanted side reactions (e.g., hydrolysis).
- Metabolic Stability : Methylation at the 2-position enhances resistance to oxidative degradation in vivo compared to unsubstituted analogs .
- Crystallography Data : X-ray structures show that the methyl group induces torsional strain in the thiazole ring, affecting π-π stacking in protein binding .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity .
- Waste Disposal : Collect chlorinated byproducts separately and treat via professional hazardous waste services .
- Stability : Store under inert gas (argon) at –20°C to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
